Lobelane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

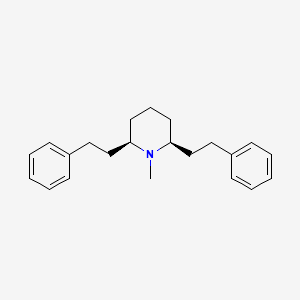

Lobelane is a defunctionalized analog of lobeline, a natural product found in the plant Lobelia inflata. This compound has garnered significant interest due to its pharmacological properties, particularly its ability to inhibit the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of neurotransmitter release .

Preparation Methods

Classical Three-Step Synthesis of Lobelane

The foundational synthesis of this compound involves a three-step sequence starting from 2,6-lutidine (2,6-dimethylpyridine). This method, initially developed for scalability and efficiency, proceeds as follows:

Condensation with Benzaldehyde

2,6-Lutidine undergoes condensation with benzaldehyde in a refluxing alcoholic solvent (e.g., ethanol or methanol) to form a conjugated diene intermediate (compound 36 , Ar = Ph). This step typically employs acidic or basic catalysts, with reaction times ranging from 12 to 24 hours . The diene structure is critical for subsequent hydrogenation, as it ensures proper stereochemical control during saturation.

Catalytic Hydrogenation

The diene intermediate is hydrogenated using Adams’ catalyst (platinum oxide) under moderate hydrogen pressure (1–3 atm). This step yields nor-lobelane (37 , Ar = Ph), a secondary amine lacking the N-methyl group. Reaction conditions are optimized to avoid over-reduction or side reactions, with yields exceeding 80% in reported protocols .

N-Methylation

Nor-lobelane undergoes N-methylation using formaldehyde and sodium cyanoborohydride (NaCNBH₃) in a methanol-acetic acid solvent system. This reductive alkylation step introduces the N-methyl group, producing this compound (2b ) with high regioselectivity. Alternative methylating agents, such as methyl iodide, have been explored but are less favorable due to competing quaternary ammonium salt formation .

Key Data:

Synthesis of this compound Analogues with Modified Linker Units

Structural modifications of this compound’s methylene linkers have been systematically investigated to optimize VMAT2 affinity. These analogues are synthesized via tailored condensation and coupling strategies:

Homologues with Variable Methylene Chain Lengths

A series of this compound homologues (4a–11b ) were prepared by varying the number of methylene units (n = 0–3) connecting the piperidine core to the phenyl rings. For example:

-

Compound 4b (n = 1): Synthesized via condensation of 2,6-lutidine with cinnamaldehyde, followed by hydrogenation and N-methylation .

-

Compound 10b (n = 3): Utilized a propylene linker introduced through Negishi coupling of 2-phenyl-1-propylzinc iodide with a piperidine precursor .

VMAT2 Binding Affinities:

| Compound | Methylene Units (n) | K<sub>i</sub> (μM) |

|---|---|---|

| This compound (2b) | 2 | 0.97 ± 0.19 |

| 4b | 1 | 10.5 ± 3.36 |

| 10b | 3 | 1.62 ± 0.39 |

Increasing the linker length to n = 3 enhanced VMAT2 affinity compared to shorter chains (n = 1), suggesting optimal spacer flexibility for target engagement .

Azaaromatic Analogues

To improve metabolic stability, azaaromatic this compound analogues (e.g., 42 ) were synthesized via a Wittig reaction between dialdehyde 45 and phosphonium intermediate 46 . The dialdehyde precursor was derived from pyridine-2,6-dicarboxylic acid (43 ) through sequential Swern oxidation and reduction steps .

Stereoselective Approaches and Isomer Separation

This compound’s cis-stereochemistry is critical for VMAT2 binding. Two stereocontrolled methods have been developed:

Dynamic Crystallization

A mixture of cis- and trans-lobeline diastereomers (1:1 ratio) was converted to their hydrochloride salts and subjected to thermal equilibration in i-PrOH. Slow cooling preferentially precipitated the cis-isomer, which was subsequently hydrogenated to cis-lobelane with >99% enantiomeric excess .

Asymmetric Hydrogenation

Using a chiral Rh catalyst [(RhCl(COD))₂ with ligand 6 ], lobelanine (5 ) was hydrogenated to lobelanidine (7 ), followed by oxidation and N-methylation. This method achieved enantioselectivities >90%, though scalability remains challenging due to catalyst cost .

Alternative Routes via Fragmentation and Recombination

Keto-Alcohol Intermediates

This compound was synthesized from lobeline (1 ) through acid-catalyzed dehydration (85% H₃PO₄) to form a styryl intermediate (32a ), followed by hydrogenation. This route leverages lobeline’s natural abundance but requires careful control of dehydration conditions to avoid polymerization .

Reductive Amination

A two-step reductive amination of 2,6-diketopiperidine with phenethylamine derivatives produced this compound precursors. Sodium triacetoxyborohydride (STAB) proved superior to NaCNBH₃ for imine reduction, yielding 78% of the desired amine .

Challenges and Optimization Strategies

Epimerization During Synthesis

Basic conditions (e.g., methanol with K₂CO₃) induced epimerization at C-2 of this compound, generating a 1:1 diastereomer mixture. Acidic workup (pH 4–5) minimized this issue, preserving the cis-configuration .

Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

Lobelane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form lobeline and other related compounds.

Reduction: As mentioned earlier, this compound is produced by the reduction of lobeline.

Substitution: This compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Various reagents, such as halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include lobeline, various this compound analogs, and other related compounds. These products are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Pharmacological Mechanisms

Lobelane is primarily recognized for its ability to inhibit the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in dopamine regulation. Research indicates that this compound and its analogs exhibit a greater potency in inhibiting dopamine transporter functions compared to lobeline, the compound from which it is derived. This selectivity for VMAT2 over dopamine transporters may position this compound as a promising candidate for treating methamphetamine abuse by mitigating dopamine release and preventing the associated euphoric effects of the drug.

Key Findings:

- Inhibition of VMAT2 : this compound has been shown to competitively inhibit VMAT2 function, with an IC50 value of approximately 0.65 μM, significantly impacting methamphetamine-evoked dopamine overflow .

- Behavioral Studies : In animal models, this compound administration resulted in a dose-dependent decrease in methamphetamine self-administration without affecting sucrose-maintained responding, indicating its specificity for methamphetamine .

Methamphetamine Self-Administration Study

A pivotal study conducted on rats demonstrated that this compound significantly reduced self-administration of methamphetamine. The rats were pretreated with varying doses of this compound before being allowed to self-administer methamphetamine. Results showed that while lower doses had minimal effects, higher doses (5.6 mg/kg and above) led to substantial decreases in drug-seeking behavior .

Behavioral Effects and Tolerance

Further investigations revealed that repeated administration of this compound resulted in the development of tolerance to its effects on methamphetamine self-administration, suggesting that while this compound is effective initially, its efficacy may diminish with prolonged use .

Comparative Analysis of this compound and Lobeline

| Property | Lobeline | This compound |

|---|---|---|

| Origin | Major alkaloid from Lobelia inflata | Desoxy analog of lobeline |

| VMAT2 Inhibition Potency | Lower than this compound | Higher potency (IC50 = 0.65 μM) |

| Dopamine Transporter Inhibition | Moderate | Greater selectivity |

| Effect on Methamphetamine Self-Administration | Reduces but less specifically | More effective at reducing behavior |

| Development of Tolerance | Yes | Yes |

Future Directions in Research

The promising results surrounding this compound's pharmacological properties warrant further investigation, particularly:

- Clinical Trials : Ongoing clinical evaluations are necessary to assess the efficacy and safety of this compound in human subjects struggling with methamphetamine addiction.

- Analog Development : Continued research into this compound analogs could enhance water solubility and improve pharmacokinetic profiles, making them more viable for therapeutic use .

Mechanism of Action

Lobelane exerts its effects primarily by inhibiting VMAT2. This inhibition prevents the uptake of neurotransmitters, such as dopamine, into synaptic vesicles, thereby reducing their release into the synaptic cleft. This mechanism is particularly relevant in the context of methamphetamine abuse, where this compound can decrease the rewarding effects of the drug by modulating dopamine release .

Comparison with Similar Compounds

Similar Compounds

Lobeline: A natural product found in Lobelia inflata, structurally similar to lobelane but with hydroxyl groups.

GZ-793A: A synthetic analog of this compound with modifications to enhance selectivity for VMAT2.

Uniqueness of this compound

This compound is unique in its high selectivity for VMAT2 compared to other similar compounds. This selectivity makes it a valuable tool for studying the role of VMAT2 in neurotransmitter regulation and for developing therapeutic agents targeting VMAT2-related disorders .

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism by which lobelane inhibits methamphetamine (METH)-evoked dopamine release?

this compound acts as a vesicular monoamine transporter-2 (VMAT2) inhibitor, disrupting the packaging of dopamine (DA) into synaptic vesicles. This reduces cytosolic DA available for METH-induced reverse transport via the dopamine transporter (DAT). Key studies utilize striatal synaptosome preparations and in vivo microdialysis to quantify DA release inhibition, with this compound showing Ki values of ~0.045 µM at VMAT2 .

Q. How does this compound’s selectivity for VMAT2 compare to nicotinic acetylcholine receptors (nAChRs)?

Structural modifications to this compound, such as defunctionalization of the lobeline scaffold, enhance VMAT2 selectivity. Radioligand binding assays reveal this compound’s affinity for VMAT2 (Ki = 0.045 µM) is >100-fold higher than for nAChRs, minimizing off-target cholinergic effects .

Q. What preclinical models validate this compound’s efficacy in reducing METH-seeking behavior?

Rat models of METH self-administration and conditioned place preference (CPP) are standard. This compound reduces METH intake by 40–60% in self-administration paradigms and blocks CPP acquisition, indicating disruption of reward pathways .

Advanced Research Questions

Q. How do conformational restrictions in this compound analogs influence VMAT2 binding affinity and functional inhibition?

Replacing this compound’s flexible piperidine ring with a rigid quinuclidine scaffold (e.g., compounds 2 and 3 ) enforces axial or equatorial phenethyl group orientations. Stereocontrolled synthesis and pharmacological testing reveal equatorial conformers (e.g., 3 ) mimic this compound’s bioactive conformation, with Ki values <1 µM at VMAT2 .

Q. What methodological approaches resolve contradictions in this compound’s behavioral efficacy versus tolerance development?

Chronic dosing studies in rats demonstrate tolerance to this compound’s anti-METH effects after 7–10 days. Comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling and metabolite profiling (e.g., LC-MS) identify rapid clearance and reactive metabolite formation as potential culprits .

Q. How do phenyl ring substitutions in this compound analogs modulate inhibitory potency at VMAT2?

Structure-activity relationship (SAR) studies using para-methoxy (GZ-252C) and dichlorophenyl (GZ-260C) substitutions improve Ki values to ~0.015 µM. Kinetic analyses ([3H]DA uptake assays) show noncompetitive inhibition, suggesting allosteric binding distinct from tetrabenazine .

Q. What experimental strategies address this compound’s poor aqueous solubility for translational development?

Prodrug approaches (e.g., phosphate esterification) and nanoparticle encapsulation (e.g., PEG-PLGA) enhance solubility. In vitro permeability assays (Caco-2 monolayers) and in vivo bioavailability studies in rodents validate these strategies .

Q. Data Analysis & Interpretation

Q. How do researchers differentiate VMAT2-specific effects from off-target hERG channel inhibition in this compound analogs?

Parallel screening using patch-clamp electrophysiology (hERG-HEK cells) and VMAT2 binding assays identifies structural motifs causing hERG blockade. For example, GZ-793A’s hERG IC50 (1.2 µM) necessitates medicinal chemistry optimization to mitigate cardiotoxicity risks .

Q. What statistical methods are employed to analyze this compound’s dose-response effects in behavioral assays?

Nonlinear regression (e.g., GraphPad Prism) models dose-response curves for IC50/ED50 calculations. Mixed-effects ANOVA accounts for inter-animal variability in self-administration studies, with post hoc tests (e.g., Tukey’s) comparing treatment groups .

Q. Experimental Design Considerations

Q. What controls are critical in validating this compound’s effects on vesicular [3H]DA uptake?

Include tetrabenazine (VMAT2-positive control) and Ro4-1284 (noncompetitive inhibitor) to confirm assay validity. Nonspecific uptake is measured in the presence of excess cold DA (5 µM), with data normalized to protein concentration .

Q. How do researchers optimize synthetic routes for this compound analogs with improved metabolic stability?

Retrosynthetic analysis (e.g., Corey’s guidelines) prioritizes convergent pathways. For example, Horner–Wadsworth–Emmons reactions and stereoselective reductions yield intermediates with >90% enantiomeric excess (HPLC-CHIRALPAK®) .

Q. Future Directions

Q. What emerging techniques could elucidate this compound’s binding pose within the VMAT2 transmembrane domain?

Cryo-EM structures of VMAT2 in complex with this compound analogs, combined with molecular dynamics simulations (AMBER/CHARMM), may reveal key pharmacophore interactions. Mutagenesis studies (e.g., D33E mutants) further validate binding residues .

Properties

Molecular Formula |

C22H29N |

|---|---|

Molecular Weight |

307.5 g/mol |

IUPAC Name |

(2R,6S)-1-methyl-2,6-bis(2-phenylethyl)piperidine |

InChI |

InChI=1S/C22H29N/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3/t21-,22+ |

InChI Key |

ISVBJSRQEBWKPB-SZPZYZBQSA-N |

Isomeric SMILES |

CN1[C@H](CCC[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |

Canonical SMILES |

CN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |

Synonyms |

lobelane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.